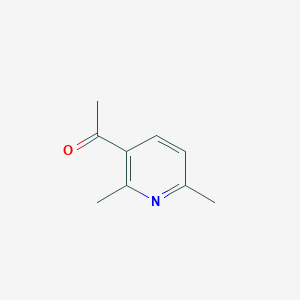![molecular formula C11H22O2Si B125276 4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one CAS No. 144193-95-3](/img/structure/B125276.png)
4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one, commonly known as TBSO, is a chemical compound used in various scientific research applications. It is a highly reactive molecule that has gained significant attention in recent years due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of TBSO is not well understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as cysteine residues in enzymes. This reaction can lead to the inhibition of enzyme activity, which may be responsible for its potential anticancer activity.
Efectos Bioquímicos Y Fisiológicos
TBSO has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity and the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TBSO in lab experiments is its high reactivity, which allows for the synthesis of complex molecules. However, its reactivity can also be a limitation, as it can react with other compounds in the reaction mixture, leading to unwanted side reactions. Additionally, TBSO is highly toxic and must be handled with care.
Direcciones Futuras
There are several future directions for the use of TBSO in scientific research. One direction is the development of new synthetic methodologies using TBSO as a building block. Another direction is the investigation of TBSO as a potential anticancer agent, either alone or in combination with other compounds. Additionally, TBSO could be used as a tool for studying enzyme inhibition and developing new enzyme inhibitors. Finally, TBSO could be used in the development of new materials, such as polymers and nanomaterials.
Métodos De Síntesis
TBSO can be synthesized using a variety of methods, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Peterson reaction. The most common method for synthesizing TBSO is the Wittig reaction, which involves the reaction of an aldehyde with a phosphonium ylide to form an alkene. In the case of TBSO, the aldehyde used is pent-1-en-3-one, and the phosphonium ylide used is (tert-butyl)(dimethyl)silylmethylphosphine.
Aplicaciones Científicas De Investigación
TBSO has been used in various scientific research applications, including organic synthesis, materials science, and medicinal chemistry. It has been used as a building block for the synthesis of various compounds, including natural products and pharmaceuticals. TBSO has also been used in the development of new materials, such as polymers and nanomaterials. In medicinal chemistry, TBSO has been investigated for its potential as an anticancer agent and as a tool for studying enzyme inhibition.
Propiedades
Número CAS |
144193-95-3 |
|---|---|
Nombre del producto |
4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one |
Fórmula molecular |
C11H22O2Si |
Peso molecular |
214.38 g/mol |
Nombre IUPAC |
4-[tert-butyl(dimethyl)silyl]oxypent-1-en-3-one |
InChI |
InChI=1S/C11H22O2Si/c1-8-10(12)9(2)13-14(6,7)11(3,4)5/h8-9H,1H2,2-7H3 |
Clave InChI |
HXDUOOPPZPBNID-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C=C)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC(C(=O)C=C)O[Si](C)(C)C(C)(C)C |
Sinónimos |
4-([tert-Butyl(dimethyl)silyl]oxy)-1-penten-3-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



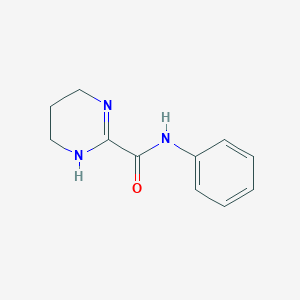



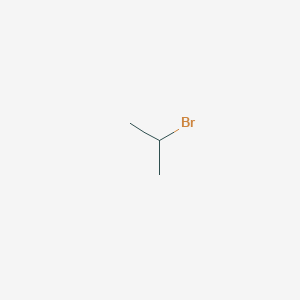
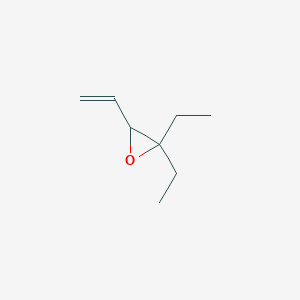
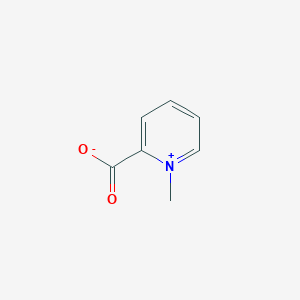
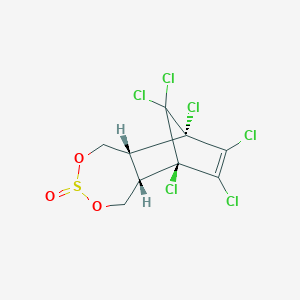
![2'-(((tert-Butoxycarbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B125220.png)
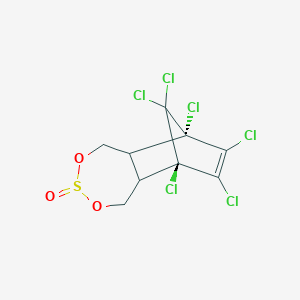
![N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide](/img/structure/B125225.png)

![(2S,3R,4S,5S,6R)-2-[4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B125230.png)
